molecular formula C23H50ClN2O5P B1681072 Sphingosine phosphorylcholine CAS No. 10216-23-6

Sphingosine phosphorylcholine

Cat. No. B1681072
CAS RN: 10216-23-6
M. Wt: 501.1 g/mol
InChI Key: OKTWQKXBJUBAKS-OVRPOROMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sphingosine phosphorylcholine (SPC) is a bioactive lipid that mediates intracellular and extracellular signaling . It is a part of sphingolipids, a class of cell membrane lipids that include sphingomyelin, an important phospholipid . SPC is synthesized from sphingosine via the action of an enzyme known as sphingosine cholinephosphotransferase .


Synthesis Analysis

Sphingosine, the precursor substrate for the synthesis of S1P, is derived by the hydrolysis of ceramide during the sequential degradation of plasma membrane glycosphingolipids and sphingomyelin . The catabolically generated sphingosine is phosphorylated by either of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P . S1P can be synthesized both intra- and extracellularly .


Molecular Structure Analysis

Sphingosine phosphorylcholine is a complex molecule with a unique structure. It is an 18-carbon amino alcohol with an unsaturated hydrocarbon chain . The structure of S1PR1, a receptor of S1P, has been studied using cryo-electron microscopy .


Chemical Reactions Analysis

Sphingosine is phosphorylated by sphingosine kinases to form S1P, a critical step in the sphingolipid metabolism . The reaction involves the substrates CDP-choline and sphingosine, and the products are CMP and sphingosyl-phosphocholine .


Physical And Chemical Properties Analysis

Sphingolipids, including SPC, serve dual roles as structural entities in cellular membranes and bioactive signaling molecules that modulate signal transduction . They are relatively saturated molecules, making them more resistant to oxidative stress than most glycerolipids .

Scientific Research Applications

  • Angiogenic Potential : SPC and its hydrolytic product, sphingosine, have been shown to induce chemotactic migration and morphologic differentiation of human and bovine endothelial cells. These compounds elicit effects comparable to vascular endothelial cell growth factor and are considered to have angiogenic potential, which might be significant in neural tissue angiogenesis following trauma or neoplastic growth (Boguslawski et al., 2000).

  • Mitogenic Effect : SPC has been identified as a wide-spectrum growth-promoting agent for various cell types, including Swiss 3T3 fibroblasts. Its mitogenic effect is potentially due to the activation of specific signaling pathways, distinct from those used by structurally related molecules like sphingosine or sphingosine-1-phosphate (Desai et al., 1993).

  • Detection System Development : The development of an enzyme-linked aptamer assay system using RNA aptamers that bind to SPC has been reported. This system distinguishes SPC from structurally related sphingosine 1-phosphate (S1P) and is significant for medical diagnosis and understanding the biological role of SPC (Horii et al., 2010).

  • Cellular Signaling in TNF Pathways : SPC, as a sphingomyelin metabolite, is involved in cellular signaling associated with the generation of ceramide, a critical molecule in diverse cell surface membrane receptor regulation. This implicates SPC in various cellular functions through its involvement in signaling cascades (Krönke, 1999).

  • Impact on Metastatic Cancer Cells : SPC has been shown to influence the viscoelasticity of metastatic cancer cells. This finding is crucial for understanding and potentially modulating the migration and other actions of these cells, which could have implications for cancer treatment (Park et al., 2016).

  • Multi-functional Role : SPC is known to act as a lipid mediator for cell type-specific functions in major tissues like the heart, blood vessels, skin, brain, and the immune system. Despite sparse pharmacological data, SPC's role as a mitogen and potentially as a pro-inflammatory mediator has been noted (Nixon et al., 2008).

properties

IUPAC Name

2-[[(E,2R,3S)-2-amino-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49N2O5P.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4;/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3;1H/b18-17+;/t22-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTWQKXBJUBAKS-WQADZSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H50ClN2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sphingosine phosphorylcholine

CAS RN

10216-23-6
Record name Sphingosine phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010216236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sphingosine phosphorylcholine
Reactant of Route 2
Sphingosine phosphorylcholine
Reactant of Route 3
Sphingosine phosphorylcholine
Reactant of Route 4
Sphingosine phosphorylcholine
Reactant of Route 5
Sphingosine phosphorylcholine
Reactant of Route 6
Sphingosine phosphorylcholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.